4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole
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Overview
Description
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The incorporation of a triazole ring further enhances the compound’s potential for various applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole typically involves the reaction of a thiazole derivative with a triazole precursor. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiazolidines are formed as a result of reduction reactions.
Scientific Research Applications
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-(4-isopropyl-4H-1,2,4-triazol-3-YL)thiazole is unique due to the presence of both thiazole and triazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C8H9BrN4S |
---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4-bromo-2-(4-propan-2-yl-1,2,4-triazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H9BrN4S/c1-5(2)13-4-10-12-7(13)8-11-6(9)3-14-8/h3-5H,1-2H3 |
InChI Key |
HJUUAQAJMVSYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CS2)Br |
Origin of Product |
United States |
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